1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring attached to a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-methylpyridine with pyrrolidine under specific conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring into a pyrrolidin-2-one derivative.
Reduction: Reduction reactions can modify the pyridine ring, potentially leading to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding . The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone : Similar structure but with a methoxy group instead of a methyl group.
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid : Contains a boronic acid group, making it useful in different coupling reactions.
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine : Features bromine and fluorine substituents, offering different reactivity.
Uniqueness: 1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of a pyrrolidine ring and a methylpyridine moiety. This structure provides distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-3-6-11(13-9)12-7-4-8-14(12)10(2)15/h3,5-6,12H,4,7-8H2,1-2H3 |
InChI Key |
QQIVZKKXWJUKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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